
2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide is a chemical compound that has been widely studied in scientific research. It has been found to have potential applications in various fields, including cancer research and drug development.
Scientific Research Applications
Chemical Synthesis and Characterization
The scientific research on compounds structurally related to 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide has focused on their synthesis, characterization, and evaluation for various biological activities. For instance, the synthesis and characterization of pyrazole-acetamide derivatives have been explored, revealing their potential antioxidant activities. These studies involve detailed spectroscopic analysis, including infrared spectrophotometry, nuclear magnetic resonance spectroscopy, and mass spectrometry, to elucidate the compounds' structures and their biological properties (Chkirate et al., 2019).
Biological Activities
Research into related compounds has identified a range of biological activities. For example, derivatives have been synthesized and assessed for their potential as antipsychotic agents, demonstrating activity in behavioral animal tests without interacting with dopamine receptors, which is a notable departure from clinically available antipsychotic agents (Wise et al., 1987). Furthermore, the investigation into the hydrogen bonding patterns of substituted acetamides suggests a structural basis for their biological activities, highlighting the role of molecular interactions in determining efficacy (López et al., 2010).
Anticancer and Antibacterial Properties
The anticancer and antibacterial properties of pyrazole and pyrimidine derivatives have also been a subject of interest. For instance, novel pyrazolo[1,5-a]pyrimidines and Schiff bases have been evaluated for their cytotoxicity against human cancer cell lines, revealing potential therapeutic applications (Hassan et al., 2015). Additionally, docking studies of acetamide derivatives on cyclo-oxygenase enzymes have provided insights into their analgesic activity, indicating a promising direction for the development of new analgesic agents (Kumar et al., 2019).
properties
IUPAC Name |
2-[5-amino-3-anilino-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3S/c1-18-8-12-20(13-9-18)16-28-23(32)17-31-25(27)24(26(30-31)29-21-6-4-3-5-7-21)35(33,34)22-14-10-19(2)11-15-22/h3-15H,16-17,27H2,1-2H3,(H,28,32)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVJIFKRPKFMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=C(C(=N2)NC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

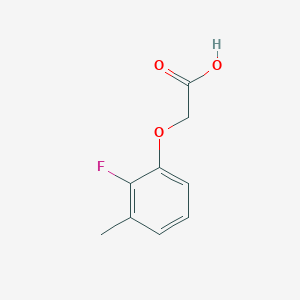
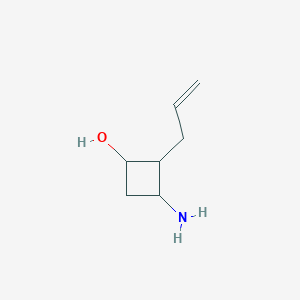

![(3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one](/img/structure/B2459966.png)

![1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B2459971.png)
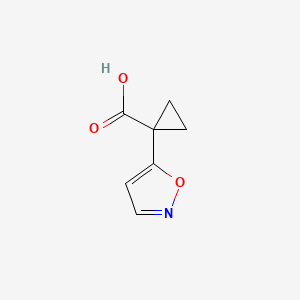
![3-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2459974.png)
![3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2459975.png)

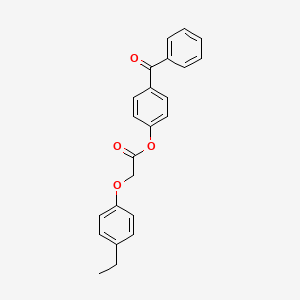
![5-ethoxy-3-(2-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2459981.png)
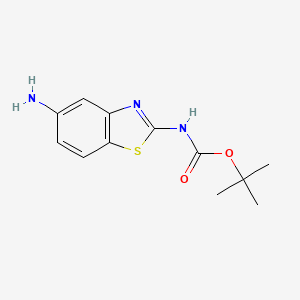
![N-(furan-2-ylmethyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2459984.png)